![molecular formula C16H24ClN3O6 B2437675 Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate CAS No. 1052404-87-1](/img/structure/B2437675.png)
Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate are not mentioned in the sources, piperazine derivatives are known to be involved in a wide range of reactions. These include free radical reactions, nucleophilic substitutions, and oxidations .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and reaction mechanisms of compounds related to Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate. Shin et al. (1983) discussed the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, derivatives that share structural similarities, highlighting the versatility of such compounds in chemical synthesis (Shin, Sato, Honda, & Yoshimura, 1983).
Inhibitors Development
A study by Yoon et al. (2004) focused on developing inhibitors for carboxylesterases, enzymes involved in drug metabolism. The research aimed at mitigating side effects of certain drugs, suggesting the potential of structurally similar compounds in the development of therapeutic agents (Yoon, Hyatt, Morton, Lee, Potter, & Danks, 2004).
Complex Formation and Spectroscopic Analysis
Prakash et al. (2014) investigated the formation of complexes with metal ions like Ni(II), Zn(II), and Cd(II) using a derivative of this compound. This study illustrates the compound's potential in forming biologically and catalytically active complexes, providing insights into its applications in bioinorganic chemistry (Prakash, Gautam, Dani, Nandi, Singh, & Singh, 2014).
Biological Activity
Further research delves into the antimicrobial and enzyme inhibitory activities of related compounds. Başoğlu et al. (2013) synthesized derivatives containing penicillanic and cephalosporanic acid moieties, assessing their antimicrobial, antilipase, and antiurease activities. These compounds exhibited significant biological activity, underscoring the chemical's relevance in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Modeling and Pharmacological Evaluation
Research on substituted piperazine-ethyl-amide derivatives, including those structurally related to this compound, has shown potential agonism towards 5-HT1A receptors. Dilly et al. (2011) highlighted this through molecular modeling and pharmacological evaluations, indicating the compound's utility in neuropsychiatric disorder research (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011).
Mechanism of Action
is a piperazine derivative. Piperazine and its derivatives are known to have a wide range of pharmacological activities, including antifungal, antibacterial, and antiprotozoal effects . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6.ClH/c1-2-24-16(21)18-9-7-17(8-10-18)11-13(20)12-25-15-6-4-3-5-14(15)19(22)23;/h3-6,13,20H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNDQVASIXOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2[N+](=O)[O-])O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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